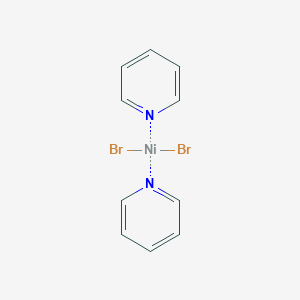
Dibromobis(pyridine)nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its unique chemical and physical properties, making it suitable for various scientific experiments and industrial applications.
科学的研究の応用
Dibromobis(pyridine)nickel has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization.
Biology: This compound is used in the study of nickel’s role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing into the potential use of nickel complexes in medicinal chemistry, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
Target of Action
Dibromobis(pyridine)nickel is a complex compound with nickel at its coreNickel compounds are generally known to interact with a variety of biological molecules, including proteins and dna .
Mode of Action
The exact mode of action of this compound is not well-understood. As a nickel complex, it may interact with biological molecules in a manner similar to other nickel compounds. These interactions could potentially lead to changes in the structure or function of these molecules .
Biochemical Pathways
Nickel compounds are known to participate in various biochemical processes, such as the activation of certain enzymes .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability may be influenced by factors such as its solubility and stability .
Result of Action
Nickel compounds can have various effects at the molecular and cellular level, including potential cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological molecules .
準備方法
Synthetic Routes and Reaction Conditions
Dibromobis(pyridine)nickel can be synthesized through the reaction of nickel(II) bromide with pyridine in an inert atmosphere. The reaction typically occurs in a solvent such as ethanol or acetonitrile, under reflux conditions . The general reaction is as follows:
NiBr2+2C5H5N→NiBr2(C5H5N)2
where NiBr2 is nickel(II) bromide and C5H5N is pyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Dibromobis(pyridine)nickel undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The pyridine ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield dibromobis(triphenylphosphine)nickel .
類似化合物との比較
Similar Compounds
Dibromobis(triphenylphosphine)nickel: This compound is similar in structure but uses triphenylphosphine ligands instead of pyridine.
Dibromobis(t-butylpyridine)nickel: This compound uses t-butylpyridine ligands, which can provide different steric and electronic properties.
Uniqueness
Dibromobis(pyridine)nickel is unique due to its specific coordination environment and the properties imparted by the pyridine ligands. These properties make it particularly useful in certain catalytic applications and scientific research.
特性
IUPAC Name |
dibromonickel;pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2BrH.Ni/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDWMUCCMDLFQZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
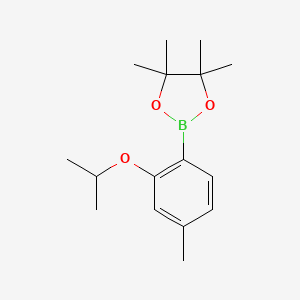




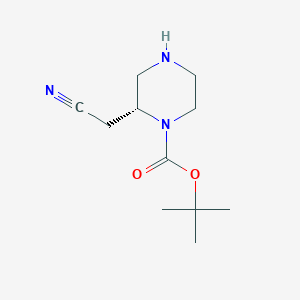
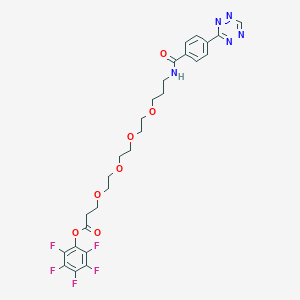
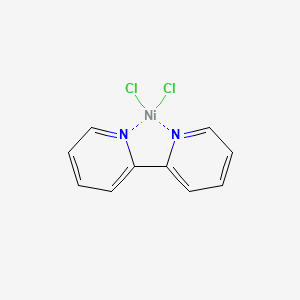

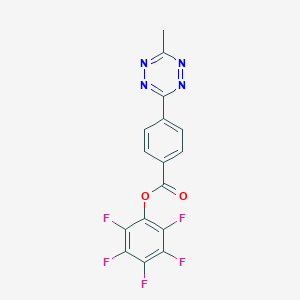
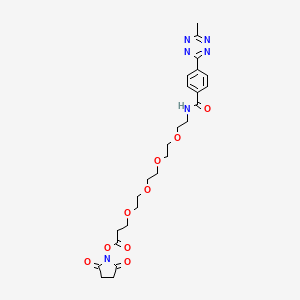
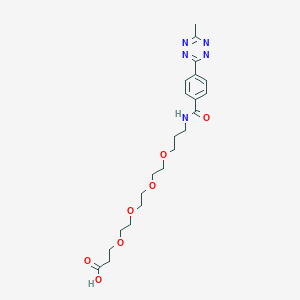

![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)
